molecular formula C18H16N2O2S B3019077 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline CAS No. 94209-39-9

8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline

Cat. No. B3019077
CAS RN: 94209-39-9
M. Wt: 324.4
InChI Key: NNSRXUFSPWCLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reactivity and Coordination of Bifunctional Ambiphilic Molecules

The study of bifunctional ambiphilic molecules, such as 8-(dimesitylboryl)quinoline, reveals the intricate reactivity and coordination behavior of these compounds. The synthesis of 8-(dimesitylboryl)quinoline involves the treatment of halogenated quinolines with n-BuLi followed by dimesitylboronfluoride. This molecule exhibits rapid hydrolysis, which is atypical for bulky triorganoboranes, leading to the formation of mesityl(quinolin-8-yl)borinic acid and 8-quinoline boronic acid dimer. The cooperative interaction within the ambiphilic site is responsible for water activation and protodeboronation. Furthermore, the molecule's reactivity extends to forming coordination complexes with metals such as Cu(I), Ag(I), and Pd(II), where the quinolinyl nitrogen atom binds to the metal ion. Notably, the Pd(II) complex undergoes cyclometalation, which is a result of deprotonation and subsequent elimination of HCl .

Synthesis and Basicity of Quinolinoquinoline Derivatives

Quinolino[7,8-h]quinoline derivatives are recognized for their superbasic nature, with a pKaH in acetonitrile surpassing that of DMAN. The synthesis of these derivatives, however, can be challenging. Utilizing halogenated precursors like 4,9-dichloroquinolino[7,8-h]quinoline and 4,9-dibromoquinolino[7,8-h]quinoline has enabled the production of various substituted quinolinoquinolines. The basicity of these compounds can be tailored by introducing specific functional groups. For instance, the derivative N4,N4,N9,N9-tetraethylquinolino[7,8-h]quinoline-4,9-diamine exhibits even greater superbasicity than the parent compound. Computational studies have shown that the basicity of quinolinoquinolines is significantly enhanced by electron-donating groups, while electron-withdrawing groups have the opposite effect .

Molecular Structure and Chemical Properties

The molecular structure of 8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline, although not directly studied in the provided papers, can be inferred to some extent from the related compounds discussed. The presence of a quinoline moiety is a common structural feature, which is known to interact with various metals and undergo hydrolysis under certain conditions. The basicity of quinoline derivatives is highly dependent on the substituents attached to the quinoline system, as demonstrated by the superbasicity of quinolinoquinoline derivatives. These properties suggest that the molecule would likely exhibit similar reactivity and coordination potential, with its basicity being modifiable through functionalization .

Scientific Research Applications

Metabolic Pathways and Microbial Degradation

  • Quinoline and its derivatives, such as isoquinoline, undergo microbial degradation involving initial hydroxylation and subsequent transformations, highlighting their role in bioremediation and environmental chemistry. The study by Johansen et al. (1997) demonstrates the metabolic pathways of quinoline and isoquinoline by Desulfobacterium indolicum, indicating the environmental fate of these compounds [Johansen, Licht, Arvin, Mosbæk, & Hansen, 1997].

Biological Activities and Toxicity

  • The difference in metabolism and biological activity between quinoline and isoquinoline has been explored, with quinoline showing genotoxic effects while isoquinoline does not. This research by La Voie et al. (1983) provides insights into the molecular basis for these differences, which could be crucial for drug design and toxicological assessments [La Voie, Adams, Shigematsu, & Hoffmann, 1983].

Chemical Synthesis and Reactivity

  • Research on the synthesis of quinoline derivatives, including those with hydroxy and alkoxy groups, contributes to the field of synthetic organic chemistry and the development of novel compounds with potential applications in pharmaceuticals and materials science. Heiskanen et al. (2007) reported on the synthesis of 4-alkoxy-8-hydroxyquinolines, showcasing methodologies for functionalizing quinolines [Heiskanen, Omar, Ylikunnari, Haavisto, Juan, & Hormi, 2007].

Corrosion Inhibition

  • Quinoline derivatives have been investigated for their potential as corrosion inhibitors, demonstrating the application of these compounds in protecting metals and alloys. Wang et al. (2015) explored the corrosion inhibition of AA5052 aluminium alloy by quinoline derivatives, highlighting their importance in industrial applications [Wang, Yang, Zhang, Li, Gao, & Lin, 2015].

properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-23(22,17-9-3-7-15-8-4-11-19-18(15)17)20-12-10-14-5-1-2-6-16(14)13-20/h1-9,11H,10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSRXUFSPWCLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.